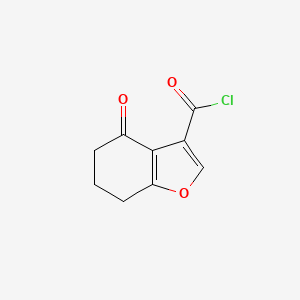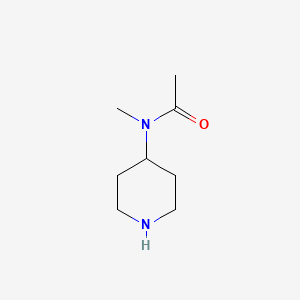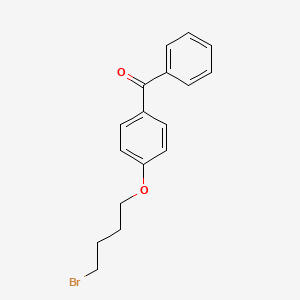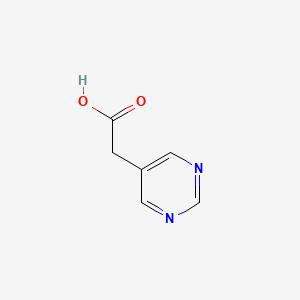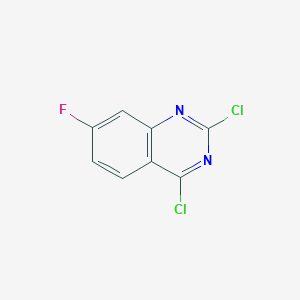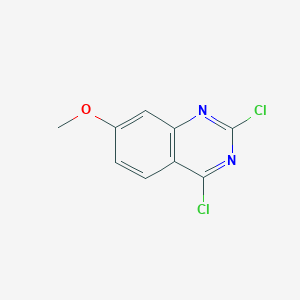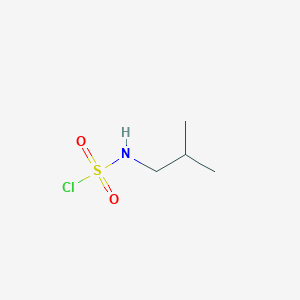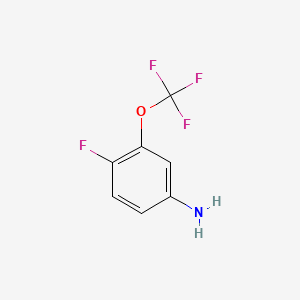
2-(4-环丙基苯基)乙酸
描述
2-(4-Cyclopropylphenyl)acetic acid, commonly referred to as CPPA, is an organic compound that is found in several plant species. CPPA is a member of the phenylacetic acid family and is an important intermediate in the synthesis of a wide variety of pharmaceuticals and other compounds. CPPA is a key component in the synthesis of a variety of drugs, including anti-inflammatory drugs, anticonvulsants, and antidepressants. CPPA has also been used as a reagent in the synthesis of other compounds, including polymers and dyes.
科学研究应用
小标题:2,4-D 除草剂研究的趋势和差距
进行了一项全面的科学计量学审查,以了解 2,4-D 除草剂毒性研究的全球研究趋势和差距。2,4-二氯苯氧乙酸 (2,4-D) 广泛用于农业和城市活动中以进行害虫控制,通常会到达自然环境。该综述利用 Web of Science 数据定量可视化了该领域的研究发展。美国、加拿大和中国成为主要贡献者。研究主要集中在“毒理学”和“生物化学和分子生物学”类别,与草甘膦和阿特拉津的研究有显着相关性。该综述强调了未来研究需要关注分子生物学,特别是基因表达,以及脊椎动物中暴露的评估和农药降解研究 (Zuanazzi, Ghisi, & Oliveira, 2020)。
硫脲衍生物的合成和生物活性
小标题:环丙烷羧酸衍生物的生物学应用
一项关于环丙烷羧酸和 2,2-二甲基环丙烷羧酸的研究探索了它们的生物活性作为先导化合物。合成了六种新的 N-(取代)环丙烷羧基-N'-吡啶-2-基硫脲并进行了测试。初步的生物学测试表明,特定的化合物展示出优异的除草和杀菌活性,证明了这些化合物在农业应用中的潜力 (Tian, Song, Wang, & Liu, 2009)。
属性
IUPAC Name |
2-(4-cyclopropylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLBEAZWBXIBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40641-90-5 | |
| Record name | 2-(4-cyclopropylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)


